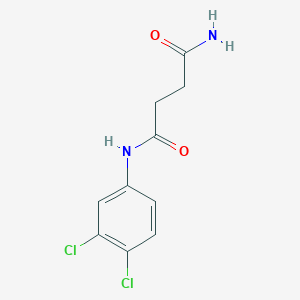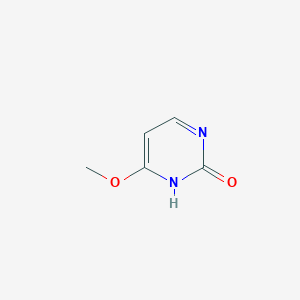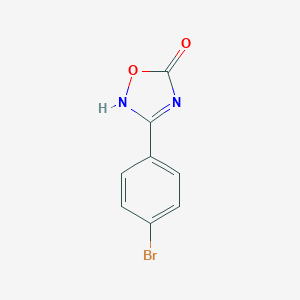![molecular formula C8H9NO2 B099277 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one CAS No. 16089-67-1](/img/structure/B99277.png)
4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one
Overview
Description
4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one, also known as HMDA, is a chemical compound that has shown promising results in various scientific research applications. HMDA is a cyclic imine that has a unique structure, making it an interesting compound to study.
Mechanism Of Action
4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one exerts its effects through the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. Inhibition of DHODH by 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one leads to a decrease in pyrimidine nucleotide synthesis, which can lead to cell death.
Biochemical And Physiological Effects
4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one has been shown to have a variety of biochemical and physiological effects. 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one has been shown to decrease the production of inflammatory cytokines, which are proteins that play a role in the inflammatory response. 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression. 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one has been shown to protect neurons from oxidative stress, which can prevent neurodegeneration.
Advantages And Limitations For Lab Experiments
One advantage of using 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its specificity for DHODH. 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one has been shown to selectively inhibit DHODH, making it a useful tool for studying the role of DHODH in various biological processes. One limitation of using 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its potential toxicity. 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one. One area of interest is the development of 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one derivatives that have improved pharmacological properties. Another area of interest is the study of the role of DHODH in various biological processes. DHODH has been implicated in a variety of diseases, including cancer and autoimmune diseases, making it an interesting target for drug development. Finally, the use of 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one in combination with other drugs is an area of interest. 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one has been shown to enhance the effects of certain chemotherapy drugs, making it a promising compound for combination therapy.
Synthesis Methods
4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one can be synthesized by the reaction of 2-amino-4-methylpyridine with glyoxal in the presence of a base. The reaction yields 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one in good yield and high purity. The synthesis method of 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one has been extensively studied for its potential applications in various scientific research fields. 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one has been shown to have anti-inflammatory properties, making it a promising compound for the treatment of inflammatory diseases. 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one has also been studied for its potential use in cancer treatment. Studies have shown that 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one can induce apoptosis, or programmed cell death, in cancer cells. 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one has also been studied for its potential use in neurodegenerative diseases. Studies have shown that 4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one can protect neurons from oxidative stress, which is a common cause of neurodegeneration.
properties
IUPAC Name |
4-[[hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9(11)6-7-2-4-8(10)5-3-7/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZBGEGMQNXLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=C1C=CC(=O)C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936424 | |
| Record name | 4-{[Hydroxy(methyl)amino]methylidene}cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one | |
CAS RN |
16089-67-1 | |
| Record name | Phenol, 4-((methylimino)methyl)-, N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[Hydroxy(methyl)amino]methylidene}cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)

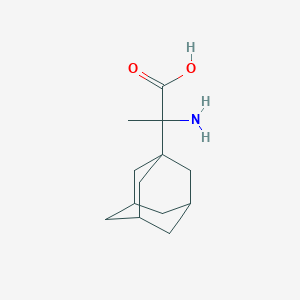

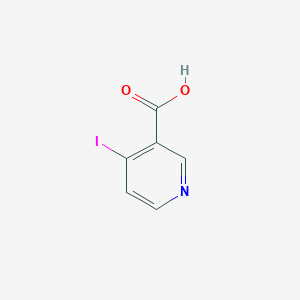
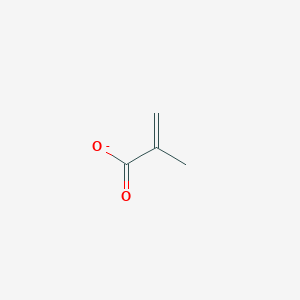

![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)


